N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15BrN4O3S and its molecular weight is 435.3. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Dendrimers, three-dimensional hyperbranched molecules, enhance drug solubility and stability. N-propylimino bis-methylpropanoate serves as a zeroth-generation dendrimer. These dendritic structures are promising for controlled drug release due to their stimuli-responsive behavior. Researchers have explored acrylonitrile adducts, including this compound, for designing dendritic architectures .
- The synthesis of n-propylimino bis-methylpropanoate involves acid hydrolysis and esterification. Its stability was assessed using Density Functional Theory (DFT), which confirmed drug-like behavior. In silico analysis further supports its bioavailability and non-harmful nature .
- Dendrimers can encapsulate anticancer drugs, improving their delivery to tumor sites. N-propylimino bis-methylpropanoate could potentially serve as a carrier for targeted chemotherapy .
Drug Delivery Systems Using Dendritic Architecture
Biomedical Applications
Cancer Therapy
properties
IUPAC Name |
N-(4-bromophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S/c1-21-15-14(16(24)22(2)17(21)25)12(7-8-19-15)26-9-13(23)20-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPRUAKNWSQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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